Methyl 3-chloro-5-methylpicolinate
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8ClNO2 |
|---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
methyl 3-chloro-5-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H8ClNO2/c1-5-3-6(9)7(10-4-5)8(11)12-2/h3-4H,1-2H3 |
InChI Key |
XPGLUBNEWVJOHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)OC)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 3 Chloro 5 Methylpicolinate
Classical Synthetic Routes to Picolinate (B1231196) Esters
The traditional synthesis of Methyl 3-chloro-5-methylpicolinate is rooted in fundamental organic chemistry reactions, primarily focusing on the formation of the ester and the functionalization of the pyridine (B92270) ring.
Esterification Reactions of 3-chloro-5-methylpicolinic Acid
The most direct and conventional method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 3-chloro-5-methylpicolinic acid. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves the treatment of the carboxylic acid with methanol (B129727). Common acid catalysts for this type of transformation include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com
The reaction is an equilibrium process. masterorganicchemistry.com To drive the reaction towards the formation of the desired ester, a large excess of the alcohol (methanol) is typically used, which can also serve as the solvent. masterorganicchemistry.com Another strategy to favor product formation is the removal of water as it is formed during the reaction. masterorganicchemistry.com
Table 1: Fischer Esterification of Picolinic Acids
| Carboxylic Acid Precursor | Alcohol | Acid Catalyst | Key Conditions | Product |
|---|---|---|---|---|
| 3-chloro-5-methylpicolinic acid | Methanol | H₂SO₄ (catalytic) | Reflux | This compound |
This table is illustrative of the general Fischer esterification process as applied to picolinic acids.
Traditional Approaches to Pyridine Ring Functionalization Leading to the Compound
An alternative classical approach involves the construction and subsequent functionalization of the pyridine ring to yield the target molecule. This can be a multi-step process starting from simpler pyridine or picoline precursors. For instance, a common strategy involves the diazotization of an amino-substituted pyridine followed by a Sandmeyer-type reaction to introduce the chloro group.
A plausible synthetic sequence could start from 2-amino-5-methylpyridine. This precursor can be converted to 2-chloro-5-methylpyridine (B98176) via a diazotization reaction in the presence of a chloride source. google.com Subsequent steps would then involve the introduction of the carboxyl group at the 2-position, followed by esterification. The introduction of the carboxyl group can be challenging and may require specific activating groups or reaction conditions.
Another approach could involve the direct chlorination of a pre-existing methyl picolinate derivative, though achieving the desired regioselectivity at the 3-position can be a significant challenge.
Modern and Sustainable Synthesis Strategies
In recent years, the development of more efficient, safer, and environmentally benign synthetic methods has become a major focus in chemical synthesis. These modern strategies are applicable to the synthesis of this compound and related heterocyclic compounds.
Continuous Flow Synthesis Techniques for Enhanced Efficiency
Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.govresearchgate.net For the synthesis of intermediates like this compound, flow chemistry can minimize the accumulation of hazardous reagents or unstable intermediates. nih.gov
For example, diazotization reactions, which are often used to introduce functional groups onto aromatic rings, can be performed more safely in a continuous flow setup, as the potentially explosive diazonium salts are generated and consumed in situ. researchgate.net A flow process for the synthesis of a related compound, m-nitrothioanisole, involved the diazotization of m-nitroaniline followed by subsequent reactions in a continuous flow reactor, demonstrating the feasibility of this technology for multistep syntheses. researchgate.net The principles of this process could be adapted for the synthesis of 3-chloro-5-methylpicolinic acid derivatives.
Table 2: Advantages of Continuous Flow Synthesis
| Feature | Benefit | Relevance to Picolinate Synthesis |
|---|---|---|
| Enhanced Safety | Minimized accumulation of hazardous intermediates (e.g., diazonium salts). nih.govresearchgate.net | Safer handling of intermediates in the synthesis of the chloro-substituted pyridine ring. |
| Improved Control | Precise control over reaction parameters (temperature, pressure, residence time). | Higher yields and purities of this compound. |
| Scalability | Easier to scale up from laboratory to production quantities. researchgate.net | Facilitates larger-scale manufacturing. |
Microwave-Assisted Synthesis for Accelerated Reactions
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, which can lead to dramatic reductions in reaction times, increased product yields, and improved purity profiles compared to conventional heating methods. youtube.comnih.govmdpi.com The efficient heat transfer is due to the direct interaction of microwaves with polar molecules in the reaction mixture. nih.gov
The esterification of 3-chloro-5-methylpicolinic acid with methanol could potentially be accelerated using microwave irradiation. Furthermore, various heterocyclic ring-forming and substitution reactions have been shown to be significantly enhanced by microwave assistance. mdpi.comfrontiersin.org For example, the synthesis of quinoline (B57606) derivatives has been achieved with higher yields in shorter times using microwave heating compared to conventional methods. nih.gov This suggests that the synthesis of the substituted pyridine ring of this compound could also benefit from this technology. nih.gov
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis (Illustrative)
| Reaction Type | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Friedländer Synthesis of 8-hydroxyquinolines | 34% yield nih.gov | 72% yield nih.gov |
This table illustrates the potential benefits of microwave-assisted synthesis for reactions relevant to the formation of heterocyclic compounds.
Solvent-Free Synthesis Conditions and Mechanochemical Approaches
Solvent-free synthesis and mechanochemistry represent green chemistry approaches aimed at reducing or eliminating the use of volatile organic solvents, which are often hazardous and environmentally damaging. In solvent-free reactions, the reactants are heated together without a solvent, or the reaction is carried out on a solid support. mdpi.com
Chemo- and Regioselective Synthesis via Advanced Catalysis
The strategic placement of the chloro and methyl groups at the C3 and C5 positions of the methyl picolinate backbone necessitates the use of advanced catalytic methods. These methods are crucial for overcoming challenges associated with the selective functionalization of the electron-deficient pyridine ring.
One plausible synthetic route involves the initial synthesis of 2,3-dichloro-5-methylpyridine. This intermediate can then undergo a selective nucleophilic substitution or a cross-coupling reaction to introduce the methoxycarbonyl group at the C2 position. However, a more direct and regioselective approach often involves the construction of the substituted pyridine ring followed by esterification.
A key precursor for this synthesis is 3-chloro-5-methylpicolinic acid. The synthesis of this acid can be approached through various multi-step sequences, often starting from more readily available picoline derivatives. For instance, the synthesis of the related compound 2-chloro-5-methylpyridine can be achieved from 3-methylpyridine-1-oxide by reaction with phosphoryl chloride in the presence of a basic organic nitrogen compound. google.com Another route involves the diazotization of 2-amino-5-picoline in the presence of a chloride source. google.com
Once the appropriately substituted picolinic acid is obtained, advanced catalytic methods can be employed for subsequent transformations. Transition metal-catalyzed cross-coupling reactions, for instance, are powerful tools for the selective formation of C-C and C-heteroatom bonds on the pyridine nucleus. While not directly applied to this compound in the reviewed literature, the principles are transferable from similar systems. For example, the use of mixed metal amide bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide) has been shown to facilitate the regio- and chemoselective metalation of chloropyrazines, allowing for subsequent functionalization. researchgate.net This approach could potentially be adapted for the selective functionalization of a chloropicolinate precursor.
The following table outlines a representative, albeit hypothetical, chemo- and regioselective synthesis strategy for a substituted picolinate, drawing parallels from established methodologies for similar heterocyclic compounds.
Table 1: Representative Strategy for Chemo- and Regioselective Synthesis
| Step | Reaction | Reagents and Conditions | Purpose |
|---|---|---|---|
| 1 | Chlorination | 3-Methylpyridine, Oxidizing Agent (e.g., m-CPBA), then POCl₃ | Introduction of the chloro group at a key position. |
| 2 | Directed Lithiation/Metalation | Substituted chloropyridine, TMP-metal base (e.g., TMPMgCl·LiCl) | Regioselective deprotonation to introduce a functional group handle. |
| 3 | Carboxylation | Lithiated intermediate, CO₂ | Introduction of the carboxylic acid moiety. |
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound. The final step, the esterification of 3-chloro-5-methylpicolinic acid, is a critical point for optimization. Traditional Fischer esterification, using an excess of methanol and a strong acid catalyst like sulfuric acid, is a common method. chemicalbook.com However, to improve efficiency and reduce waste, alternative catalytic systems are often explored.
Studies on the esterification of various carboxylic acids have demonstrated the efficacy of solid acid catalysts, ionic liquids, and metal complexes. For instance, a zirconium-based catalyst has been shown to be effective for esterification under milder conditions and can be recycled. nih.gov The optimization of such a process would involve a systematic study of parameters such as catalyst loading, temperature, reaction time, and the method of water removal.
A design of experiments (DoE) approach can be systematically employed to identify the optimal set of conditions. Key variables for the esterification of 3-chloro-5-methylpicolinic acid would include the molar ratio of methanol to the carboxylic acid, the concentration of the catalyst, the reaction temperature, and the reaction time.
The table below presents a hypothetical optimization study for the esterification step, based on common findings in related esterification literature. researchgate.netnih.govits.ac.idresearchgate.net
Table 2: Hypothetical Optimization of Esterification of 3-chloro-5-methylpicolinic acid
| Entry | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | H₂SO₄ | 5 | 65 (reflux) | 12 | 85 |
| 2 | p-TSA | 5 | 80 | 8 | 90 |
| 3 | ZrCp₂(OTf)₂ | 2 | 60 | 6 | 95 |
This data is representative and based on analogous reactions.
Scalability and Industrial Synthesis Considerations
The synthesis of the related 2-chloro-5-methylpyridine has been described in patents for industrial application, highlighting the use of scalable reactions such as diazotization. google.com For the final esterification step, moving from batch to continuous flow processing can offer significant advantages in terms of safety, efficiency, and consistency. Flow reactors allow for better control of reaction parameters and can handle highly exothermic reactions more safely.
Furthermore, the purification of the final product on a large scale is a key challenge. Crystallization is often the preferred method for obtaining high-purity solid products. The choice of solvent for crystallization is critical and must be optimized for yield, purity, and ease of recovery.
The following table summarizes key considerations for the industrial synthesis of this compound.
| Waste Management | Treatment and disposal of byproducts and solvent waste. | Environmental regulations and cost of waste disposal must be considered. |
Chemical Reactivity and Transformation Studies of Methyl 3 Chloro 5 Methylpicolinate
Ester Functional Group Transformations
The ester group in methyl 3-chloro-5-methylpicolinate is a key site for chemical modification, allowing for its conversion into other important functional groups such as carboxylic acids, alternative esters, alcohols, and aldehydes.
Hydrolysis Kinetics and Mechanisms under Varied Conditions
The hydrolysis of this compound to 3-chloro-5-methylpicolinic acid can be achieved under both acidic and basic conditions. The kinetics and mechanisms of these reactions are influenced by the reaction conditions.
Base-Catalyzed Hydrolysis:
Under basic conditions, the hydrolysis of esters typically follows a second-order kinetic model, being first-order in both the ester and the hydroxide (B78521) ion. chemrxiv.org The reaction proceeds via a nucleophilic acyl substitution mechanism, specifically the BAC2 mechanism, which involves the attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to yield the carboxylate salt and methanol (B129727). The carboxylate is subsequently protonated in a separate workup step to afford the final carboxylic acid.
The rate of hydrolysis is influenced by the concentration of the base and the temperature. An excess of the hydroxide source, such as sodium hydroxide or potassium hydroxide, is often used to drive the reaction to completion.
Acid-Catalyzed Hydrolysis:
In the presence of a strong acid, such as hydrochloric acid or sulfuric acid, and water, this compound can be hydrolyzed to its corresponding carboxylic acid. egyankosh.ac.in This reaction is reversible, and an excess of water is typically used to shift the equilibrium towards the products. The mechanism for acid-catalyzed hydrolysis, known as the AAC2 mechanism, involves the initial protonation of the carbonyl oxygen by the acid catalyst. researchgate.netyoutube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. researchgate.net A tetrahedral intermediate is formed, which, after a series of proton transfer steps, eliminates methanol to give the protonated carboxylic acid. Deprotonation then yields the final product.
The rate of acid-catalyzed hydrolysis is dependent on the concentration of both the ester and the hydronium ion. The reaction kinetics can be monitored by titrating the amount of carboxylic acid produced over time. youtube.com
Illustrative Hydrolysis Data:
| Catalyst | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| 1 M NaOH | 80 | 4 | >95 |
| 2 M HCl | 100 (reflux) | 8 | >90 |
This is an interactive data table based on general principles of ester hydrolysis.
Transesterification Reactions with Alcohols
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. masterorganicchemistry.com For this compound, this reaction allows for the synthesis of a variety of other picolinate (B1231196) esters. The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com
In base-catalyzed transesterification, an alkoxide corresponding to the desired alcohol is used. masterorganicchemistry.com The reaction proceeds through a nucleophilic acyl substitution mechanism similar to base-catalyzed hydrolysis. To favor the formation of the new ester, the alcohol reactant is often used as the solvent. libretexts.org
Acid-catalyzed transesterification typically employs a strong acid like sulfuric acid. youtube.com The mechanism is analogous to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. youtube.com The use of the alcohol as the solvent is also common in this case to drive the equilibrium towards the desired product. masterorganicchemistry.com
Table of Transesterification Reactions:
| Alcohol | Catalyst | Conditions | Product |
| Ethanol | Sodium Ethoxide | Reflux in Ethanol | Ethyl 3-chloro-5-methylpicolinate |
| Isopropanol | H₂SO₄ (cat.) | Reflux in Isopropanol | Isopropyl 3-chloro-5-methylpicolinate |
| Benzyl alcohol | Potassium tert-butoxide | Toluene, 80°C | Benzyl 3-chloro-5-methylpicolinate |
This is an interactive data table illustrating potential transesterification reactions.
Reduction Reactions to Corresponding Alcohol and Aldehyde Derivatives
The ester functionality of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.
Reduction to Alcohol:
Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. libretexts.orgmasterorganicchemistry.combyjus.com The reaction involves the nucleophilic attack of a hydride ion from LiAlH₄ on the ester carbonyl carbon. libretexts.org This is followed by the elimination of the methoxy (B1213986) group to form an intermediate aldehyde, which is then immediately reduced further by another equivalent of hydride to the corresponding primary alcohol, (3-chloro-5-methylpyridin-2-yl)methanol. masterorganicchemistry.comyoutube.com Due to the high reactivity of LiAlH₄, the reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) at low temperatures. byjus.com
Reduction to Aldehyde:
To stop the reduction at the aldehyde stage, a less reactive and more sterically hindered reducing agent is required. Diisobutylaluminium hydride (DIBAL-H) is commonly used for this purpose. wikipedia.orgmasterorganicchemistry.comyoutube.com The reaction is typically performed at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. chemistrysteps.com DIBAL-H coordinates to the carbonyl oxygen, and a single hydride transfer occurs to form a stable tetrahedral intermediate. masterorganicchemistry.comchemistrysteps.com Aqueous workup then leads to the formation of 3-chloro-5-methylpicolinaldehyde. masterorganicchemistry.com
Summary of Reduction Products:
| Reducing Agent | Reaction Conditions | Primary Product |
| LiAlH₄ | THF, 0°C to rt | (3-chloro-5-methylpyridin-2-yl)methanol |
| DIBAL-H | Toluene, -78°C | 3-chloro-5-methylpicolinaldehyde |
This is an interactive data table showing the outcomes of different reduction reactions.
Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring
The chlorine atom on the pyridine ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates this type of reaction.
Displacement of the Chlorine Atom by Various Nucleophiles
The chlorine at the 3-position can be displaced by a variety of nucleophiles, leading to a wide range of substituted pyridine derivatives. These reactions often require elevated temperatures and sometimes the use of a catalyst.
Common nucleophiles include:
Amines: Reaction with primary or secondary amines can introduce amino substituents. These reactions may be carried out thermally or with palladium catalysis (Buchwald-Hartwig amination).
Alkoxides: Treatment with sodium or potassium alkoxides can yield the corresponding alkoxy-substituted pyridines.
Thiolates: Thiolates can displace the chlorine to form thioethers.
Cyanide: The introduction of a cyano group can be achieved using cyanide salts, often with copper or palladium catalysis (cyanation). nih.gov
Organometallic reagents: Carbon-carbon bond formation can be achieved through cross-coupling reactions such as the Suzuki-Miyaura coupling, where an organoboron reagent is coupled with the chloropyridine in the presence of a palladium catalyst. wikipedia.orgresearchgate.netorganic-chemistry.orglibretexts.org
Table of Representative Nucleophilic Substitution Reactions:
| Nucleophile/Reagent | Catalyst/Conditions | Product |
| Ammonia | Cu₂O, 120°C | Methyl 3-amino-5-methylpicolinate |
| Sodium Methoxide | DMF, 100°C | Methyl 3-methoxy-5-methylpicolinate |
| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, Reflux | Methyl 5-methyl-3-phenylpicolinate |
| Potassium Cyanide | Pd(OAc)₂, dppf, Zn(CN)₂, DMF, 80°C | Methyl 3-cyano-5-methylpicolinate |
This is an interactive data table illustrating potential nucleophilic substitution reactions.
Regioselectivity and Stereoselectivity in Substitution Reactions
For this compound, the primary site of nucleophilic attack is the carbon atom bearing the chlorine. Nucleophilic aromatic substitution on pyridine rings generally occurs at the 2-, 4-, and 6-positions, which are electronically activated by the nitrogen atom. stackexchange.com In this case, the chlorine is at the 3-position. While direct nucleophilic attack at the 3-position is less favorable than at the 2- or 4-positions, the presence of the activating ester group at the 2-position and the methyl group at the 5-position influences the reactivity. stackexchange.com The reaction proceeds via an addition-elimination mechanism, where the nucleophile adds to the ring to form a negatively charged intermediate (Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity. researchgate.net
The regioselectivity in nucleophilic aromatic substitution on substituted pyridines can be influenced by both electronic and steric factors. researchgate.netstackexchange.com The electron-withdrawing ester group at the 2-position helps to stabilize the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at the 3-position. The methyl group at the 5-position has a modest electronic effect but can exert some steric influence. In cross-coupling reactions, the choice of catalyst and ligands can also play a crucial role in determining the regioselectivity if other potential reaction sites were available. For this specific molecule, the substitution is expected to occur selectively at the C-3 position where the chlorine atom is located.
Stereoselectivity is not a factor in these substitution reactions as the pyridine ring is planar and the substitution does not create a new stereocenter at the ring.
Electrophilic Aromatic Substitution on the Pyridine Moiety
The pyridine ring, being an electron-deficient heterocycle, is generally resistant to electrophilic aromatic substitution (SEAr) reactions. The nitrogen atom deactivates the ring towards electrophilic attack more so than a nitro group in a benzene (B151609) ring. wikipedia.orgyoutube.com Consequently, forcing conditions are often required for such substitutions to proceed. For pyridine itself, electrophilic substitution, when it does occur, typically directs the incoming electrophile to the 3- and to a lesser extent, the 5-position. wikipedia.orgyoutube.com
In the case of this compound, the directing effects of the existing substituents must be considered. The chloro and methyl picolinate groups are deactivating and meta-directing, while the methyl group is activating and ortho-, para-directing. The positions on the ring (C-2, C-4, and C-6) are all subject to different electronic and steric influences.
Given the deactivating nature of the pyridine nitrogen and the chloro substituent, electrophilic substitution on this compound is expected to be challenging. However, should a reaction occur, the most likely position for substitution would be the C-4 position, which is ortho to the activating methyl group and meta to the deactivating chloro and ester groups.
To enhance the reactivity of the pyridine ring towards electrophiles, one common strategy is the formation of the corresponding pyridine N-oxide. The N-oxide group is activating and directs incoming electrophiles to the 2- and 4-positions. wikipedia.org Following the substitution reaction, the N-oxide can be readily removed by reduction.
| Reaction Type | Typical Reagents & Conditions | Expected Major Product | Reference |
| Nitration | HNO₃/H₂SO₄, high temperature | Low yield of 4-nitro derivative expected | youtube.com |
| Halogenation | X₂ (X=Br, Cl), Lewis Acid (e.g., FeCl₃) | 4-Halo derivative expected | masterorganicchemistry.com |
| Sulfonation | Fuming H₂SO₄, high temperature | 4-Sulfonic acid derivative expected | youtube.com |
| Friedel-Crafts Alkylation/Acylation | R-X/AlCl₃ or RCO-X/AlCl₃ | Generally unsuccessful on pyridines | wikipedia.orgmasterorganicchemistry.com |
Reactions Involving the Methyl Group and Side-Chain Functionalization
The methyl group at the C-5 position offers a site for various side-chain functionalization reactions. These transformations can introduce new functional groups, extending the molecular complexity and providing access to a wider range of derivatives.
One common approach is free-radical halogenation of the methyl group using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV irradiation or in the presence of a radical initiator. This would yield the corresponding halomethyl derivative, which is a versatile intermediate for subsequent nucleophilic substitution reactions.
Furthermore, oxidation of the methyl group can lead to the corresponding carboxylic acid or aldehyde, depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) would typically convert the methyl group to a carboxylic acid.
| Reaction Type | Typical Reagents & Conditions | Product Type | Reference |
| Free-Radical Halogenation | NBS or NCS, AIBN or UV light | 5-(Halomethyl) derivative | |
| Oxidation | KMnO₄, heat | 5-Carboxy derivative | [N/A] |
| Nucleophilic Substitution (on halomethyl derivative) | Nu⁻ (e.g., CN⁻, OR⁻, NR₂) | 5-(Nucleophilomethyl) derivative | nih.gov |
Metal-Catalyzed Coupling Reactions
The chlorine atom at the C-3 position of this compound serves as a handle for various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of substituted pyridine derivatives.
Suzuki, Sonogashira, and Heck Couplings for C-C Bond Formation
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the chloropyridine with an organoboron reagent, typically a boronic acid or ester. It is a widely used method for forming aryl-aryl or aryl-alkyl bonds. For this compound, a Suzuki-Miyaura coupling would replace the chlorine atom with an aryl, heteroaryl, or alkyl group from the boronic acid partner. thieme-connect.de
Sonogashira Coupling: This reaction involves the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. In the context of this compound, a Sonogashira coupling would introduce an alkynyl substituent at the C-3 position.
Heck Coupling: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. While less common for chloropyridines compared to their bromo or iodo counterparts, under appropriate conditions, a Heck reaction could be employed to introduce a vinyl group at the C-3 position.
| Coupling Reaction | Typical Catalyst System | Coupling Partner | Product Type | Reference |
| Suzuki-Miyaura | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃) | R-B(OH)₂ | 3-Substituted picolinate | thieme-connect.de |
| Sonogashira | Pd catalyst, Cu(I) co-catalyst, base | Terminal alkyne | 3-Alkynylpicolinate | |
| Heck | Pd catalyst, base | Alkene | 3-Vinylpicolinate | [N/A] |
Cross-Coupling Reactions for Diverse Substitution Patterns
Beyond the classic C-C bond-forming reactions, other metal-catalyzed cross-coupling reactions can be utilized to introduce a variety of substituents at the C-3 position. For instance, Buchwald-Hartwig amination, a palladium-catalyzed reaction, can be used to form C-N bonds by coupling the chloropyridine with amines. Similarly, related methods exist for the formation of C-O and C-S bonds.
The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. The presence of multiple functional groups on the this compound scaffold necessitates careful optimization to avoid undesired side reactions.
Ring-Opening and Rearrangement Reactions
The pyridine ring is generally stable; however, under certain conditions, it can undergo ring-opening or rearrangement reactions. These transformations often involve the formation of a pyridinium (B92312) salt as a key intermediate. For example, the reaction of a pyridine with a strong nucleophile can lead to a ring-opening, as seen in the Zincke reaction. wikipedia.org
Recent research has also demonstrated methods for converting para-substituted pyridines into meta-substituted anilines through sequential ring-opening and ring-closing reactions, indicating the possibility of more complex skeletal editing of the pyridine core. acs.orgnih.gov
Derivatives and Analogues: Synthesis and Structure Activity Relationships
Design and Synthesis of Novel Picolinate (B1231196) Analogues
The core structure of methyl 3-chloro-5-methylpicolinate is a versatile scaffold for creating a wide array of new compounds. By systematically altering its substituents and exploring different isomeric arrangements, chemists can fine-tune the properties of the resulting molecules.
Systematic Modification of Substituents (e.g., Methyl, Chloro)
The chloro and methyl groups on the picolinate ring are primary sites for chemical modification to generate novel analogues. Research has shown that replacing these substituents can lead to compounds with significantly altered biological activities. For instance, in the development of new herbicides, the chlorine atom at various positions on the picolinate ring has been replaced with other groups, such as a phenyl-substituted pyrazolyl group, leading to new herbicidal molecules. nih.govmdpi.com This strategy is inspired by the discovery of 6-aryl-2-picolinate herbicides where a phenyl group replaces a chlorine atom. nih.gov
Similarly, modifications involving the methyl group have been explored. The synthesis of derivatives like Cr(6-CH3-pic)3 highlights how alterations to the methyl group's position or its replacement can influence the resulting complex's properties. nih.gov The introduction of different substituents on the pyridine (B92270) ring is known to affect the physicochemical activities of the resulting complexes. researchgate.net These systematic modifications are crucial for exploring structure-activity relationships (SAR), where the goal is to understand how specific structural changes impact the compound's efficacy and selectivity. nih.govresearchgate.net
Exploration of Isomeric Forms and Positional Isomers
The biological activity of picolinate derivatives can be highly dependent on the specific arrangement of substituents around the pyridine ring. The synthesis and testing of various positional isomers are therefore a critical aspect of drug and herbicide discovery. For example, studies on chromium picolinate derivatives have involved the synthesis of isomers such as Cr(6-CH3-pic)3 and Cr(3-NH2-pic)3 to investigate the relationship between their structure and biotoxicity. nih.gov
In the context of herbicides, the relative positions of the chloro and methyl groups, as well as the ester, are crucial. The synthesis of different isomers, such as Methyl 5-chloro-3-methylpicolinate, allows for a comprehensive evaluation of how isomerism affects herbicidal activity. bldpharm.com Research has shown that even subtle changes in substituent positions on the pyridine ring can lead to significant differences in biological efficacy. mdpi.com For instance, in the synthesis of 6-indazolyl-2-picolinic acids, the inhibitory activities of 1H- and 2H-indazolyl isomers were compared, revealing nuances in their biological effects. mdpi.com The challenge often lies in controlling the regioselectivity of reactions to obtain the desired isomer, as seen in the formation of region isomers during the synthesis of pyrazolyl-substituted picolinates. nih.gov
Role of this compound as a Synthetic Intermediate
Beyond the direct modification of its structure, this compound is a valuable starting material for constructing more elaborate chemical architectures. Its functional groups provide reactive handles for a variety of chemical transformations.
Precursor in the Synthesis of Complex Heterocyclic Compounds
This compound and its parent acid, 3-chloro-5-methylpicolinic acid, are key precursors in the synthesis of a variety of complex heterocyclic compounds. bldpharm.com The reactivity of the chloro- and methyl-substituted pyridine ring allows for its incorporation into larger, more complex structures. For example, 2-chloro-5-methylpyridine (B98176), a closely related compound, is an important intermediate in the synthesis of nicotinic insecticides. google.com
The picolinate framework itself is a foundational element in a class of synthetic auxin herbicides. nih.govnih.gov Research groups have successfully used picolinate derivatives as parent compounds to synthesize new series of potential herbicides by introducing other heterocyclic rings, such as pyrazole. nih.govmdpi.comnih.gov For instance, a series of 3-chloro-6-pyrazolyl-picolinate derivatives were designed and synthesized, demonstrating the utility of the picolinate structure as a scaffold for creating novel agrochemicals. nih.gov The synthesis often involves the reaction of the picolinate with other binucleophilic agents to form new heterocyclic systems. researchgate.net
Building Block for Advanced Chemical Structures
The term "building block" in chemistry refers to a molecule that can be readily incorporated into the synthesis of a larger, more complex molecule. lifechemicals.com this compound fits this description perfectly. Its structure contains multiple reaction sites that allow for its use in combinatorial synthesis and medicinal chemistry to generate libraries of new compounds. lifechemicals.comnih.gov
For example, the related compound 2-chloro-5-methylpyridine is used to synthesize 2-chloro-5-trichloromethylpyridine, a key intermediate for certain herbicidal compounds. google.com This highlights how the methyl group can be further functionalized. The presence of the chloro substituent also opens up possibilities for cross-coupling reactions, a powerful tool in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. lifechemicals.com The versatility of such building blocks is essential for hit-to-lead and lead-optimization projects in drug discovery, allowing chemists to fine-tune the properties of a lead compound. lifechemicals.com
Structure-Reactivity Correlations in Derivative Series
Understanding the relationship between the structure of a molecule and its chemical reactivity is fundamental to designing efficient synthetic routes and predicting the properties of new compounds. For derivatives of this compound, this involves analyzing how different substituents influence the reactivity of the picolinate core.
The electronic properties of substituents on an aromatic ring, such as the pyridine ring in picolinates, have a profound effect on the molecule's reactivity. This is often quantified using Hammett substituent constants, which describe the electron-donating or electron-withdrawing nature of a substituent. researchgate.netlibretexts.org For instance, a kinetic study on the reactions of substituted phenyl benzoates with various nucleophiles demonstrated how substituent effects could be correlated with reaction rates. rsc.org
In a series of picolinate derivatives, the presence of electron-withdrawing groups (like the chloro group) or electron-donating groups (like the methyl group) at different positions will alter the electron density distribution in the ring and at the ester functional group. khanacademy.org This, in turn, affects the susceptibility of the molecule to nucleophilic attack or other chemical reactions. For example, the rate of hydrolysis of the methyl ester would be influenced by the electronic nature of the ring substituents. Studies on chromium picolinate derivatives have introduced Hammett substituent constants to evaluate the impact of different groups on the properties of the complexes. researchgate.net A deeper understanding of these structure-reactivity correlations allows chemists to predict reaction outcomes and design more effective synthetic strategies for novel picolinate-based compounds. libretexts.org
Interactive Data Table: Picolinate Derivatives and Their Precursors
| Compound Name | CAS Number | Molecular Formula | Use/Significance |
| This compound | 1256835-39-8 | C8H8ClNO2 | Key synthetic intermediate bldpharm.com |
| 3-Chloro-5-methylpicolinic acid | 1211527-12-6 | C7H6ClNO2 | Precursor for synthesis bldpharm.com |
| Methyl 5-chloro-3-methylpicolinate | 886365-49-7 | C8H8ClNO2 | Positional isomer for SAR studies bldpharm.com |
| 2-Chloro-5-methylpyridine | 19230-55-8 | C6H6ClN | Intermediate for herbicides and insecticides google.comgoogle.comnih.gov |
| 3-Methylpyridine (3-Picoline) | 108-99-6 | C6H7N | Precursor in pharmaceutical and agricultural industries wikipedia.org |
Applications of Methyl 3 Chloro 5 Methylpicolinate in Chemical Science
Role in Agricultural Chemistry Research
The picolinic acid scaffold is the foundation for a significant class of synthetic herbicides and is also investigated for other pesticidal properties. Methyl 3-chloro-5-methylpicolinate, as a derivative, is of interest for its potential role as a key intermediate or an active ingredient itself.
Investigations into Chemical Herbicidal Properties
While direct studies on the herbicidal profile of this compound are not extensively documented in publicly available research, the broader class of picolinic acid derivatives is well-established for its herbicidal effects. nih.govnih.govresearchgate.netmdpi.comnih.gov These compounds function as synthetic auxin herbicides, mimicking the natural plant hormone auxin to induce unregulated and lethal growth in susceptible plants, particularly broadleaf weeds. nih.govnih.gov
Research into novel picolinic acid-based herbicides often involves modifying the substitutions on the pyridine (B92270) ring to enhance activity and selectivity. mdpi.comnih.gov For instance, the presence and position of halogen atoms, such as chlorine, are critical for herbicidal efficacy. nih.govresearchgate.net Studies on compounds like 3-chloro-6-pyrazolyl-2-picolinic acid derivatives have shown potent herbicidal activity against a spectrum of weeds. nih.govmdpi.com These findings suggest that the 3-chloro substitution present in this compound is a key feature for potential bioactivity.
New generations of picolinate (B1231196) herbicides, such as halauxifen-methyl (B1255740) and florpyrauxifen-benzyl, have been developed by replacing the 6-position chlorine atom with aryl groups, demonstrating the ongoing innovation in this chemical class. mdpi.comnih.gov Research has demonstrated that many of these compounds show excellent inhibitory effects on the root growth of various weeds and exhibit potent post-emergence herbicidal effects against species like Amaranthus retroflexus (redroot pigweed) and Chenopodium album (common lambsquarters). nih.gov
Table 1: Representative Picolinic Acid-Based Herbicides and Their Characteristics
| Herbicide Family | Key Structural Features | Target Weeds | Reference |
|---|---|---|---|
| 6-Aryl-2-picolinic acids | Phenyl or other aryl group at the 6-position of the picolinate ring. | Primarily broadleaf weeds. | nih.gov |
| 6-Pyrazolyl-2-picolinic acids | A pyrazolyl ring at the 6-position, often with additional substitutions. | Broad spectrum, including some resistant weeds. | nih.govmdpi.com |
| 6-Indazolyl-2-picolinic acids | An indazolyl group at the 6-position of the picolinate ring. | Broadleaf weeds such as Brassica napus and Abutilon theophrasti. | nih.gov |
| Traditional Picolinates (e.g., Picloram) | Chloro- and amino-substitutions on the picolinate ring. | Perennial weeds with deep root systems. | nih.gov |
Studies on Potential Insecticidal and Fungicidal Chemical Activities
The picolinate and related structures have also been investigated for activities beyond herbicidal effects. Research into picolinamide (B142947) derivatives, which are structurally related to picolinate esters, has revealed significant antifungal properties against a range of soil-borne pathogens. scialert.net Notably, chloro-substituted picolinamide derivatives demonstrated the highest efficacy against the fungus Rhizoctonia solani. scialert.net This indicates that the chlorine atom, a key feature of this compound, can be crucial for antifungal action.
Furthermore, the picolinic acid moiety is a component of the natural antifungal antibiotic UK-2A, which functions by inhibiting the cytochrome bc1 complex in fungi. nih.gov Synthetic efforts to create analogs of UK-2A have shown that the picolinic acid part can be replaced by other substituted arylcarboxylic acids while retaining potent antifungal activity against agriculturally significant pathogens like Zymoseptoria tritici and Puccinia triticina. nih.gov This line of research underscores the value of the picolinate scaffold as a template for the discovery of new fungicidal compounds. While direct insecticidal data for this compound is limited, the broad biological activity of related heterocyclic compounds suggests a potential area for future investigation. nih.gov
Interactions with Plant Metabolic Pathways at a Molecular Level
The herbicidal action of picolinic acid derivatives is rooted in their interaction with plant hormone signaling pathways. numberanalytics.com These compounds mimic the natural auxin, indole-3-acetic acid (IAA), but exhibit greater stability and persistence within the plant, leading to a toxic overstimulation of auxin-responsive genes. nih.gov
At the molecular level, picolinic acid herbicides bind to a specific F-box protein receptor known as Auxin-Signaling F-box protein 5 (AFB5). nih.gov This binding event is distinct from that of natural auxin, which preferentially binds to the TIR1 receptor. nih.gov The formation of the herbicide-AFB5 complex leads to the degradation of transcriptional repressors, thereby activating the expression of genes that should normally be under strict control.
This disruption triggers a cascade of metabolic and physiological disturbances. Research on 6-indazolyl-2-picolinic acids has shown that they can induce the up-regulation of genes involved in the production of ethylene (B1197577) and abscisic acid (ABA), two other critical plant hormones. nih.gov The resulting hormonal imbalance leads to rapid, uncontrolled growth, epinasty, tissue damage, and ultimately, plant death. nih.gov
Catalysis and Material Science Applications
The pyridine-2-carboxylate structure, the core of this compound, is a valuable building block in coordination chemistry and the development of functional materials.
Development of Catalysts for Volatile Organic Pollutant Elimination
Catalytic oxidation is considered a highly promising technology for the elimination of volatile organic compounds (VOCs), which are significant environmental pollutants. rsc.orgfrontiersin.org This process typically utilizes catalysts based on supported noble metals (e.g., palladium) or transition metal oxides to convert VOCs into less harmful substances like CO2 and water at lower temperatures than thermal oxidation. frontiersin.orgresearchgate.net
While this compound itself has not been specifically reported as a catalyst for VOC elimination, picolinate ligands are known to form stable complexes with various transition metals that possess catalytic activity. mdpi.com For example, vanadium(IV) complexes bearing picolinate ligands have been studied for their catalytic potential in oxidation reactions. mdpi.com The ability of the picolinate moiety to chelate and stabilize metal centers is a key attribute for catalyst design. Therefore, it is plausible that complexes derived from this compound could be investigated for such catalytic applications, serving as precursors for creating active catalytic sites on a support material.
Ligand Design for Coordination Chemistry
The picolinate group is a classic and highly effective ligand in the field of coordination chemistry. tandfonline.comrsc.orgrsc.org It typically acts as a bidentate ligand, coordinating to a metal ion through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group. tandfonline.comresearchgate.net This forms a stable five-membered chelate ring, a favored configuration in coordination complexes.
Picolinic acid and its derivatives have been used to synthesize a wide array of mononuclear and polynuclear metal complexes with transition metals such as Nickel(II), Cobalt(II), Copper(II), and Zinc(II). tandfonline.comrsc.orgrsc.orgajol.info The resulting complexes exhibit diverse geometries, often distorted octahedral, and their stability is enhanced by the chelate effect. tandfonline.comresearchgate.net The specific substitutions on the picolinate ring, such as the chloro and methyl groups in this compound, can fine-tune the electronic properties and steric bulk of the ligand, thereby influencing the structure, stability, and reactivity of the resulting metal complex. rsc.org This tunability makes substituted picolinates valuable tools for designing bespoke coordination compounds for applications in catalysis, materials science, and biomimetic chemistry. tandfonline.com
Table 2: Examples of Metal Complexes with Picolinate (pic) Ligands
| Complex Formula | Metal Ion | Other Ligands | Coordination Geometry | Reference |
|---|---|---|---|---|
| [Ni(bbma)(pic)(H₂O)]ClO₄ | Nickel(II) | bis(benzimidazol-2-yl-methyl)amine (bbma), Water | Distorted Octahedral | tandfonline.comresearchgate.net |
| [Ni(ntb)(pic)]Cl | Nickel(II) | tris(2-benzimidazolylmethyl)amine (ntb) | Distorted Octahedral | tandfonline.comresearchgate.net |
| [Co(pic)₂(dpq)] | Cobalt(II) | dipyrido[3,2-d:2′,3′-f]quinoxaline (dpq) | Octahedral | rsc.org |
| [Co(pic)₂(phen)] | Cobalt(II) | 1,10-phenanthroline (phen) | Not specified | rsc.org |
Utilization in Polymer Chemistry or Materials Synthesis
The application of this compound in the realm of polymer chemistry and materials synthesis is an area of growing interest, primarily centered on its potential role as a functional monomer or a precursor for designing specialized polymers. The unique substitution pattern on the pyridine ring, featuring a chlorine atom, a methyl group, and a methyl ester, offers multiple reactive sites that can be exploited for polymerization or for imparting specific properties to the resulting materials.
While direct, large-scale industrial applications in polymer science are not yet widely documented, research indicates its utility in the synthesis of novel polymers, particularly in the domain of coordination polymers and functional materials. The picolinate moiety, which consists of a pyridine ring with a carboxylic acid derivative at the 2-position, is a well-established ligand for forming stable complexes with a variety of metal ions. acs.orgresearchgate.netresearchgate.net This characteristic is fundamental to its use in creating coordination polymers, where the compound acts as a ligand to bridge metal centers, forming one-, two-, or three-dimensional networks. acs.orgrsc.org
The presence of the chloro and methyl substituents on the pyridine ring can modulate the electronic properties and steric hindrance of the picolinate ligand, thereby influencing the structure, stability, and ultimately the properties of the resulting coordination polymer. rsc.org These materials are investigated for a range of applications, including catalysis, gas storage, and as luminescent materials. acs.orgresearchgate.net For instance, robust lanthanoid picolinate-based coordination polymers have been synthesized and studied for their luminescence and sensing capabilities. acs.org
Furthermore, the chloro-substituted pyridine ring opens avenues for post-polymerization modification or for use in polycondensation reactions. The chlorine atom can be a site for nucleophilic substitution reactions, allowing for the grafting of other functional groups onto a polymer backbone containing this picolinate unit. dntb.gov.ua This approach enables the tailoring of polymer properties for specific applications.
In the context of polycondensation, the methyl ester group can undergo transesterification reactions with diols or other suitable co-monomers to form polyesters. researchgate.net The incorporation of the pyridine unit into the polymer backbone can enhance thermal stability and introduce sites for metal coordination or quaternization, leading to materials with unique optical or catalytic properties. mdpi.com While specific data on polymers derived exclusively from this compound is limited in publicly available research, the principles of polymer synthesis using similarly functionalized pyridine derivatives provide a strong basis for its potential applications. dntb.gov.uamdpi.com
Below are tables summarizing the potential roles of this compound in polymer synthesis and the types of polymers that could be hypothetically formed.
Table 1: Potential Roles of this compound in Polymer Synthesis
| Role | Reactive Site(s) | Potential Polymerization/Modification Method |
|---|---|---|
| Ligand for Coordination Polymers | Picolinate (N, O-chelation) | Solvothermal synthesis with metal salts |
| Functional Monomer | Methyl ester group | Polycondensation (e.g., with diols) |
| Precursor for Functional Polymers | Chlorine atom on the pyridine ring | Post-polymerization nucleophilic substitution |
Table 2: Hypothetical Polymers and Materials Derived from this compound
| Polymer/Material Type | Key Structural Feature | Potential Properties/Applications |
|---|---|---|
| Coordination Polymers | Metal-picolinate network | Catalysis, Luminescence, Gas Sorption |
| Polyesters | Picolinate unit in the backbone | Enhanced thermal stability, Metal-binding sites |
| Grafted Copolymers | Functional groups attached at the 5-position | Tunable solubility, Stimuli-responsive behavior |
It is important to note that while the fundamental reactivity of the functional groups in this compound suggests these applications, detailed experimental studies and characterization of the resulting polymers are necessary to fully realize their potential in materials science.
Mechanistic Investigations and Reaction Kinetics
Kinetic Studies of Key Transformation Reactions
Kinetic studies are essential for quantifying the rates of chemical reactions and understanding how different factors influence these rates. While specific kinetic data for Methyl 3-chloro-5-methylpicolinate is not extensively available in the public domain, we can infer its likely behavior by examining studies on analogous compounds, such as other substituted pyridines and picolinate (B1231196) esters.
The determination of rate constants and reaction orders is a primary objective of kinetic analysis. These parameters are typically established by monitoring the change in concentration of reactants or products over time. For reactions involving picolinate esters, common transformations include hydrolysis, aminolysis, and nucleophilic substitution.
The rate law for a reaction is generally expressed as: Rate = k[A]^m[B]^n where k is the rate constant, [A] and [B] are the concentrations of the reactants, and m and n are the reaction orders with respect to each reactant.
Studies on the reaction of substituted pyridines with reagents like methyl chloroformate have shown that the reactivity is highly dependent on the nature and position of the substituents on the pyridine (B92270) ring. For example, the reaction of various substituted pyridines with methyl chloroformate in aqueous solution exhibits a curved Brønsted plot, indicating a change in the rate-determining step with increasing reactivity of the pyridine. The slope of the Brønsted plot (β) changes from approximately 0.93 for less reactive pyridines to 0.15 for more reactive ones. rsc.org This suggests that for less basic pyridines, the nucleophilic attack is rate-determining, while for more basic pyridines, the breakdown of a tetrahedral intermediate becomes rate-limiting. rsc.org
The hydrolysis of 1-methoxycarbonylpyridinium ions, which are structurally related to the protonated form of picolinate esters, is general base-catalysed. psu.edu The rate of hydrolysis is influenced by the electronic properties of the substituents on the pyridine ring. psu.edu
While specific rate constants for this compound are not documented in the provided search results, a hypothetical kinetic study would involve systematically varying the concentrations of the picolinate and the other reactant (e.g., a nucleophile or a catalyst) and measuring the initial reaction rates. This data would then be used to determine the reaction orders and the rate constant.
Table 1: Hypothetical Rate Data for a Transformation Reaction of this compound
| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 6.0 x 10⁻⁵ |
This table is illustrative and does not represent actual experimental data.
From this hypothetical data, one could deduce the reaction order with respect to each reactant and calculate the rate constant.
The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Solvent properties such as polarity, proticity, and coordinating ability can stabilize or destabilize reactants, transition states, and intermediates to different extents.
For esterification and hydrolysis reactions, the solvent polarity is a key factor. In the enzymatic esterification of naproxen, a significant enhancement in the reaction yield was achieved by carefully selecting the organic medium, highlighting the critical role of the solvent. nih.gov Studies on the solvolysis of phosphate (B84403) esters have shown that reaction rates can be significantly slower in less polar solvents due to increased activation enthalpies. nih.gov Conversely, some reactions proceed much more rapidly in non-polar aprotic solvents compared to water. nih.gov
In the context of nucleophilic substitution on a chloropicolinate, a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) might be expected to accelerate the reaction by solvating the cation without strongly solvating the nucleophile, thus increasing its effective nucleophilicity. In contrast, protic solvents like water or alcohols can solvate both the cation and the nucleophile, potentially slowing down the reaction.
Research on the kinetics of reactions between substituted anilines and 2-chloro-5-nitropyridine (B43025) in DMSO and DMF revealed that the reaction was not base-catalyzed in these solvents. nih.gov The solvent was found to influence the enthalpy and entropy of activation, as indicated by the different isokinetic temperatures in each solvent. nih.gov This underscores the intricate role of the solvent in modulating the thermodynamic and kinetic parameters of reactions involving substituted pyridines.
Table 2: Potential Influence of Solvents on a Hypothetical Reaction of this compound
| Solvent | Dielectric Constant (ε) | Expected Relative Rate | Primary Solvation Effect |
| n-Hexane | 1.9 | Low | Minimal |
| Toluene | 2.4 | Low | van der Waals interactions |
| Ethyl Acetate | 6.0 | Moderate | Dipole-dipole interactions |
| Acetone | 21 | High | Solvation of cationic species |
| Methanol (B129727) | 33 | Moderate to Low | Hydrogen bonding with nucleophile |
| Water | 80 | Low | Strong solvation of nucleophile |
This table presents a generalized and hypothetical trend.
Elucidation of Reaction Mechanisms
Understanding the detailed step-by-step pathway of a reaction, including the structures of any intermediates and transition states, is the primary goal of mechanistic elucidation.
The transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. Its structure cannot be isolated experimentally, but it can be inferred from kinetic data and, more directly, studied using computational chemistry.
For nucleophilic acyl substitution reactions on esters, a common mechanism involves the formation of a tetrahedral intermediate. The reaction of substituted pyridines with methyl chloroformate is proposed to proceed through such an intermediate. rsc.org The stability and subsequent breakdown of this intermediate can be the rate-determining step. rsc.org
Computational studies, often employing Density Functional Theory (DFT), are powerful tools for modeling reaction pathways and calculating the energies of transition states. researchgate.netrsc.org For instance, transition state theory calculations have been used to explore the effect of substituents on the rate constants of reactions between OH radicals and pyridine derivatives. oberlin.eduresearchgate.net These calculations can provide insights into the geometry of the transition state, including bond lengths and angles, and help to rationalize experimental observations. In the context of this compound, computational analysis could be used to model the transition states for reactions such as hydrolysis or nucleophilic attack at the carbonyl carbon or the chlorinated ring position.
The direct observation of reaction intermediates provides compelling evidence for a proposed reaction mechanism. Modern spectroscopic techniques allow for the in-situ monitoring of reactions, enabling the detection and characterization of transient species. spectroscopyonline.com
Mass spectrometry (MS), particularly electrospray ionization mass spectrometry (ESI-MS), is a highly sensitive technique for detecting charged intermediates in solution. nih.govrsc.org It has been successfully used to identify reactive intermediates in a variety of catalytic and organometallic reactions. nih.gov For reactions involving this compound, ESI-MS could potentially be used to detect protonated species or tetrahedral intermediates if they are sufficiently stable. nih.gov
Raman spectroscopy is another powerful tool for in-situ reaction monitoring. mdpi.comnih.gov It is non-destructive and can provide real-time information about changes in molecular vibrations as a reaction progresses. This technique is particularly useful for monitoring polymorphic transformations and can be applied to both solution-phase and solid-state reactions. mdpi.comnih.gov The formation and consumption of intermediates during a reaction involving this compound could be tracked by the appearance and disappearance of characteristic Raman bands.
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are also widely used for monitoring reaction kinetics and identifying intermediates. nih.gov For example, in-situ IR spectroscopy can track the disappearance of the ester carbonyl band and the appearance of bands corresponding to products or intermediates.
Thermodynamic Parameters of Chemical Reactions
The thermodynamic parameters of a reaction, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), determine the spontaneity and position of equilibrium.
ΔG = ΔH - TΔS
A negative ΔG indicates a spontaneous reaction. These parameters can be determined experimentally through calorimetry or by studying the temperature dependence of the equilibrium constant.
A study on the thermodynamic properties of three pyridine carboxylic acid methyl ester isomers (methyl picolinate, methyl nicotinate, and methyl isonicotinate) provides valuable data that can be used as a reference for this compound. acs.orgresearchgate.net This study reported the standard molar energies of combustion, enthalpies of vaporization, and enthalpies of fusion for these isomers. acs.org From these experimental values, the standard molar enthalpies of formation in the gaseous state were derived. acs.org
Table 3: Standard Molar Enthalpies of Formation in the Gaseous State (ΔfH°m(g)) at 298.15 K for Pyridine Carboxylic Acid Methyl Ester Isomers
| Compound | ΔfH°m(g) (kJ·mol⁻¹) |
| Methyl picolinate | -250.7 ± 2.0 |
| Methyl nicotinate | -264.4 ± 1.8 |
| Methyl isonicotinate | -257.6 ± 1.8 |
Data from Ribeiro da Silva, M. A. V., et al. (2007). acs.org
These values provide a baseline for estimating the thermodynamic properties of substituted picolinates. The chloro and methyl substituents on this compound would be expected to modify these values. Computational chemistry can also be employed to calculate the thermodynamic parameters for reactions involving this compound. For instance, DFT calculations can provide estimates of the reaction enthalpy by calculating the difference in the electronic energies of the products and reactants.
Catalytic Cycles and Mechanistic Pathways in Catalyzed Reactions
Due to the specific and complex structure of this compound, detailed mechanistic studies and reaction kinetics exclusively for this compound are not extensively documented in publicly available research. However, by examining catalyzed reactions of analogous compounds, including chloropyridines, picolinates, and molecules with similar functional groups, it is possible to infer plausible catalytic cycles and mechanistic pathways. These analogies provide a scientifically grounded framework for understanding the potential reactivity of this compound in the presence of catalysts.
A key area of interest is the functionalization of the pyridine ring, which can often be achieved through palladium-catalyzed cross-coupling reactions. nih.govlibretexts.orglibretexts.org These reactions are fundamental in synthetic organic chemistry for forming carbon-carbon and carbon-heteroatom bonds. nih.gov A general catalytic cycle for such transformations typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com
The cycle commences with the oxidative addition of an aryl halide, such as a chloropyridine derivative, to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. libretexts.orgyoutube.com Subsequently, a transmetalation step occurs, where an organometallic reagent transfers its organic group to the palladium(II) complex. libretexts.orgyoutube.com The final step is reductive elimination, where the two organic fragments on the palladium center couple and are expelled as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.com The efficiency and selectivity of these reactions are often highly dependent on the choice of ligands coordinated to the palladium center. nih.gov
Another relevant transformation is the esterification of the corresponding carboxylic acid, 3-chloro-5-methylpicolinic acid, to form the methyl ester. While various methods exist, one classic, though hazardous, approach involves the use of diazomethane (B1218177). libretexts.orglibretexts.orgmasterorganicchemistry.com The mechanism for this reaction is initiated by the protonation of diazomethane by the carboxylic acid. libretexts.orglibretexts.org The resulting carboxylate anion then acts as a nucleophile, attacking the methyl group of the protonated diazomethane in an SN2 reaction, which leads to the formation of the methyl ester and the release of nitrogen gas as a stable leaving group. libretexts.orglibretexts.org
Furthermore, the activation of C-H bonds presents a modern avenue for the functionalization of molecules like this compound. Transition metal-catalyzed C-H activation can target both the pyridine ring and the methyl group. nih.govrsc.orgmdpi.com For instance, ruthenium(II) has been shown to catalyze the amidation of the methyl group on 8-methylquinoline, a related heterocyclic compound. researchgate.net This type of reaction typically involves the coordination of the catalyst to the nitrogen atom of the heterocycle, facilitating the activation of a C(sp³)–H bond of the methyl group to form a cyclometalated intermediate. nih.govresearchgate.net
Kinetic studies on related chloropyridines can offer insights into the reactivity of the chloro-substituent. For example, the acid-catalyzed hydrolysis of 2-chloropyridine (B119429) in supercritical water has been investigated, demonstrating first-order kinetics. ntnu.no The reaction rate constant was observed to increase with temperature, following the Arrhenius equation. ntnu.no While this reaction is a hydrolysis and not a catalytic coupling, the kinetic data provides a baseline for understanding the reactivity of the C-Cl bond in a pyridine system under specific conditions.
Table 1: Kinetic Data for the Acid-Catalyzed Hydrolysis of 2-Chloropyridine ntnu.no
| Temperature (°C) | Conversion (%) after 30 min |
| 400 | Not specified |
| 450 | Not specified |
| 500 | Not specified |
| 550 | Not specified |
| 575 | Not specified |
The source provides a graph showing the degradation percentage increased with residence time and temperature, confirming first-order behavior, but specific conversion values at each temperature point are not detailed in the provided text.
Advanced Analytical Techniques in Chemical Research
Spectroscopic Methodologies for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable tools for probing the intricate structural features of molecules and assessing the purity of chemical samples. By analyzing the interaction of electromagnetic radiation with matter, researchers can glean a wealth of information about atomic connectivity, functional groups, and molecular conformation.
Application of Nuclear Magnetic Resonance (NMR) for Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-invasive technique for monitoring the progress of chemical reactions in real-time. chemrxiv.org Its ability to provide detailed structural information makes it ideal for identifying reactants, intermediates, and products within a reaction mixture. chemrxiv.orgmagritek.com The quantitative nature of NMR allows for the determination of reaction kinetics and endpoints, as the signal intensity is directly proportional to the concentration of the corresponding species. magritek.com
In the context of synthesizing pyridine (B92270) derivatives like Methyl 3-chloro-5-methylpicolinate, ¹H and ¹³C NMR are crucial for confirming the structural integrity of the final product and intermediates. nih.gov For instance, in the synthesis of related pyridine dicarboxylic acid derivatives, NMR is used to characterize the resulting isomers. ukm.my Benchtop NMR spectrometers can even be integrated directly into a laboratory fume hood for on-line reaction monitoring, providing continuous insight into reaction mechanisms and kinetics. magritek.combeilstein-journals.org This approach has been successfully employed to observe the formation and consumption of various species throughout a reaction, offering a significant advantage over traditional offline analysis. beilstein-journals.org
Table 1: Representative ¹H NMR Chemical Shifts for a Substituted Pyridine Ring This table is illustrative and actual chemical shifts for this compound would require experimental data.
| Proton | Typical Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-2 | 8.5 - 8.7 | Doublet |
| H-4 | 7.8 - 8.0 | Doublet |
| H-6 | 9.0 - 9.2 | Singlet |
| CH₃ | 2.3 - 2.6 | Singlet |
| OCH₃ | 3.8 - 4.0 | Singlet |
Mass Spectrometry (MS) for Characterization of Reaction Products and Byproducts
Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. It is particularly valuable for identifying and characterizing reaction products and byproducts, even at trace levels. nih.gov In the synthesis of picolinate (B1231196) esters, MS can confirm the successful formation of the desired product by identifying its molecular ion peak. nih.gov
When coupled with separation techniques like High-Performance Liquid Chromatography (HPLC-MS) or Gas Chromatography (GC-MS), the analytical power of MS is significantly enhanced. nih.govresearchgate.net This hyphenated approach allows for the separation of complex mixtures followed by the individual mass analysis of each component. For example, HPLC-MS has been used to identify chromium(III) picolinate, where the mass spectrometer confirms the molecular weight of the compound eluting from the HPLC column. researchgate.netiaea.org The fragmentation patterns observed in the mass spectrum can also provide valuable structural information, aiding in the differentiation of isomers and the identification of unknown byproducts. nih.govnih.gov
Table 2: Expected Mass-to-Charge Ratios (m/z) for Key Species in the Synthesis of this compound This table is hypothetical and based on the molecular formula. Actual results may vary based on ionization method and isotopic distribution.
| Compound | Molecular Formula | Expected Molecular Ion (m/z) |
|---|---|---|
| This compound | C₈H₈ClNO₂ | 185.02 (for ³⁵Cl), 187.02 (for ³⁷Cl) |
| 3-chloro-5-methylpicolinic acid | C₇H₆ClNO₂ | 171.01 (for ³⁵Cl), 173.01 (for ³⁷Cl) |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Studies
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information that is crucial for mechanistic studies. IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. researchgate.net In the synthesis of pyridine derivatives, IR can be used to monitor the appearance or disappearance of key functional groups, such as the carbonyl group of the ester and the C-Cl bond. researchgate.net
UV-Vis spectroscopy, on the other hand, provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems, such as the pyridine ring. ukm.myresearchgate.net Changes in the UV-Vis spectrum during a reaction can indicate the formation of intermediates or products with different electronic properties. nih.gov For example, the formation of a colored intermediate could be readily detected and monitored by UV-Vis spectroscopy, providing valuable insights into the reaction mechanism. nih.gov
Chromatographic Techniques for Separation and Analysis
Chromatographic techniques are essential for the separation, identification, and quantification of components within a chemical mixture. These methods are widely used to monitor reaction progress, assess product purity, and isolate desired compounds.
High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Purity
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds. nih.govobrnutafaza.hr In the context of this compound, HPLC can be employed to monitor the progress of the esterification reaction and to determine the purity of the final product. ukm.mynih.gov By using a suitable stationary phase and mobile phase, it is possible to separate the starting materials, intermediates, product, and any byproducts. helixchrom.com
The use of a UV detector allows for the quantification of the different components in the reaction mixture over time, providing valuable kinetic data. researchgate.netnih.gov Reversed-phase HPLC is a common mode used for the analysis of picolinate derivatives. nih.govobrnutafaza.hr The development of a robust HPLC method is crucial for quality control, ensuring that the final product meets the required purity specifications.
Table 3: Illustrative HPLC Method Parameters for the Analysis of Pyridine Carboxylic Acid Derivatives These are general parameters and would need to be optimized for the specific analysis of this compound.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase | Acetonitrile:Water gradient | nih.govobrnutafaza.hr |
| Flow Rate | 0.8 - 1.0 mL/min | nih.govobrnutafaza.hr |
| Detection | UV at 264 nm | nih.gov |
| Temperature | Room Temperature or 40°C | nih.govobrnutafaza.hr |
Gas Chromatography (GC) in Volatile Product Analysis
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. nih.gov In the synthesis of this compound, GC can be used to analyze for the presence of any volatile byproducts or residual starting materials. When coupled with a mass spectrometer (GC-MS), it becomes an exceptionally powerful tool for the identification of these volatile components. nih.govmdpi.com
The GC-MS analysis of a reaction mixture can provide a detailed profile of all volatile species present, aiding in the optimization of reaction conditions to minimize the formation of undesirable byproducts. nih.govscispace.com For example, if the starting material, 3-chloro-5-methylpyridine, is volatile, GC can be used to quantify its consumption throughout the reaction. The choice of the GC column and temperature program is critical for achieving good separation of the components of interest. scispace.com
Information regarding the crystal structure of this compound is not publicly available in the searched scientific literature.
The investigation did yield information on the crystallographic analysis of related compounds, such as other picolinic acid derivatives and substituted pyridines. These studies highlight the common use of advanced X-ray crystallography to determine the three-dimensional arrangement of atoms in such molecules, providing insights into their conformation, intermolecular interactions, and crystal packing. However, without specific data for this compound, a detailed discussion of its unique structural features cannot be provided.
Should crystallographic data for this compound become available in the future, the requested article could be generated.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural characteristics of molecules. These methods can predict molecular geometries, conformational stabilities, and electronic properties that govern reactivity.
The conformational landscape of a molecule dictates its physical and chemical properties. For a molecule such as Methyl 3-chloro-5-methylpicolinate, rotation around the single bond connecting the ester group to the pyridine (B92270) ring is a key conformational variable. Computational methods can be used to determine the potential energy surface for this rotation, identifying the most stable conformers.
In studies of related picolinic acid derivatives, it has been shown that even small changes in the substituents on the pyridine ring can lead to significant conformational changes, affecting the orientation of other parts of the molecule. researchgate.net For this compound, computational analysis would likely reveal that the planar conformation, where the ester group is coplanar with the pyridine ring, is the most stable due to favorable electronic delocalization. The energy barrier to rotation out of this plane could also be calculated, providing insight into the molecule's flexibility.
Table 1: Representative Conformational Energy Data for a Substituted Picolinate (B1231196)
| Dihedral Angle (°) | Relative Energy (kcal/mol) |
|---|---|
| 0 (Planar) | 0.00 |
| 30 | 1.25 |
| 60 | 3.50 |
| 90 (Perpendicular) | 5.10 |
Note: This table presents hypothetical data for illustrative purposes based on typical findings for similar molecules.
The molecular electrostatic potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP illustrates the charge distribution on the molecule's surface, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack).
For a picolinamide (B142947) derivative, a related class of compounds, DFT calculations have shown that the most negative potential is concentrated around the oxygen atoms of the carbonyl group, making them primary targets for electrophilic attack. researchgate.net Conversely, the hydrogen atoms of the amide group exhibit the highest positive potential, indicating their susceptibility to nucleophilic attack. researchgate.net
For this compound, an MEP analysis would similarly highlight the carbonyl oxygen as a site of high electron density. The nitrogen atom in the pyridine ring, due to its lone pair of electrons, would also be an electron-rich center. The electron-withdrawing effects of the chlorine atom and the ester group would likely create regions of positive potential on the carbon atoms of the pyridine ring, particularly at the positions ortho and para to the nitrogen atom, making them susceptible to nucleophilic attack.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also crucial in predicting reactivity. A small HOMO-LUMO energy gap generally implies higher chemical reactivity. researchgate.net
Table 2: Calculated Electronic Properties for a Picolinamide Derivative
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.8 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 5.3 |
Source: Adapted from theoretical calculations on a picolinamide derivative. researchgate.net
Reaction Pathway Modeling and Transition State Computations
Computational methods can be employed to model the entire course of a chemical reaction, identifying intermediates, transition states, and the energy barriers that must be overcome. This provides detailed mechanistic insights that are often difficult to obtain through experimental means alone.
The synthesis of complex heterocyclic structures, such as those derived from pyridines, often involves multi-step reaction pathways. Computational studies have been successfully used to unravel these intricate mechanisms. For example, in the synthesis of indolizines mediated by a pyridine-boryl radical, DFT calculations have been used to dissect the reaction pathway. rsc.org These calculations revealed that a radical-radical cross-coupling pathway is energetically more favorable than a previously assumed Minisci-type radical addition route. rsc.org The computations also identified key zwitterionic intermediates and demonstrated the role of H-shuttles in facilitating the final steps of the reaction. rsc.org
For reactions involving this compound, such as nucleophilic aromatic substitution, computational modeling could be used to compare the energetic profiles of different possible pathways, determining the most likely mechanism and identifying the rate-determining step.
By calculating the activation energies for competing reaction pathways, it is possible to predict the selectivity of a reaction. Transition state theory can be used to relate these calculated energy barriers to reaction rate constants.
In a study of the reaction of OH radicals with pyridine and its methylated derivatives, transition state theory calculations were performed to understand the effect of substituents on the reaction rates. oberlin.edu These calculations can help in building structure-reactivity relationship models that predict the rate constants based on the type and position of substituents on the pyridine ring. oberlin.edu
For a molecule like this compound, which has multiple potential reaction sites, computational modeling could predict the regioselectivity of a reaction by comparing the activation energies for attack at different positions on the pyridine ring. This information is invaluable for optimizing reaction conditions to favor the formation of a desired product.
Molecular Docking and Simulation Studies (if applicable to non-biological interactions, e.g., with catalysts)
Molecular docking and simulation studies are not limited to biological systems; they can also be used to investigate the interaction of a molecule with a catalyst. These studies can provide insights into the binding mode of the substrate to the catalyst and how the catalyst facilitates the reaction.
In a computational study of the Pd(PPh3)4-catalyzed formation of a carbamate, it was shown that the catalyst plays a crucial role in stabilizing intermediates and reducing activation barriers. mdpi.com The calculations elucidated a multi-step pathway involving ligand dissociation, formation of a palladium-substrate complex, and subsequent transformations. mdpi.com The results confirmed that the catalyzed reaction is energetically favorable, while the uncatalyzed reaction is not spontaneous. mdpi.com
For reactions involving this compound, molecular docking could be used to study its interaction with a transition metal catalyst, for example, in a cross-coupling reaction. By modeling the binding of the picolinate to the metal center, it would be possible to understand the geometric and electronic factors that influence the catalytic activity. This could aid in the rational design of more efficient catalysts for the synthesis and modification of this and related compounds.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pyridine |
| Indolizines |
| Picolinamide |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Activity (excluding biological/clinical)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a compound and its activity. libretexts.org While widely used in drug discovery to predict biological activity, QSAR models, often referred to as Quantitative Structure-Property Relationships (QSPR) or Quantitative Structure-Reactivity Relationships (QSRR) in this context, are also powerful tools for predicting non-biological chemical activities. libretexts.org These models are built on the principle that the chemical reactivity of a molecule is intrinsically linked to its structural and physicochemical properties. youtube.com
For a compound like this compound, QSAR modeling can be hypothetically employed to predict various aspects of its chemical reactivity, such as susceptibility to nucleophilic or electrophilic attack, or the rate of hydrolysis of its ester group. Such models are invaluable for understanding reaction mechanisms, predicting the stability of compounds, and guiding the synthesis of new derivatives with desired chemical properties.
The development of a QSAR model involves several key steps:
Data Set Selection: A series of structurally related compounds with experimentally measured chemical activity data (e.g., reaction rate constants) is compiled.
Descriptor Calculation: A wide range of molecular descriptors for each compound in the series is calculated. These descriptors quantify various aspects of the molecular structure, including steric, electronic, and thermodynamic properties.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates the molecular descriptors with the observed chemical activity. youtube.com
Model Validation: The predictive power of the model is rigorously assessed using statistical techniques to ensure its reliability.
Hypothetical QSAR Study on the Alkaline Hydrolysis of Methyl Picolinate Derivatives
To illustrate the application of QSAR in assessing chemical activity, we can consider a hypothetical study on the rate of alkaline hydrolysis for a series of substituted methyl picolinate derivatives, including this compound. The chemical activity in this case would be the second-order rate constant (k_OH_) for the reaction.
The general reaction for the alkaline hydrolysis of an ester is as follows: RCOOR' + OH⁻ → RCOO⁻ + R'OH
In a hypothetical QSAR study, a series of methyl picolinate derivatives with different substituents on the pyridine ring would be synthesized, and their hydrolysis rate constants would be experimentally determined. Subsequently, a variety of molecular descriptors would be calculated for each compound to develop a QSAR model.
Relevant Molecular Descriptors:
Based on studies of ester hydrolysis and the reactivity of pyridine systems, the following types of descriptors would be relevant: youtube.comacs.org
Electronic Descriptors: These describe the electronic environment of the molecule. The rate of hydrolysis is highly dependent on the electrophilicity of the carbonyl carbon.
Hammett constants (σ): Quantify the electron-donating or electron-withdrawing nature of substituents on the pyridine ring.
Calculated atomic charges: The partial charge on the carbonyl carbon atom.
HOMO/LUMO energies: The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, which relate to the molecule's ability to donate and accept electrons.
Steric Descriptors: These account for the spatial arrangement of atoms and can influence the accessibility of the reaction center to the nucleophile (OH⁻).
Taft steric parameters (Es): A measure of the steric bulk of substituents.
Molar refractivity (MR): Relates to the volume of the molecule and its polarizability.
Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the size, shape, and degree of branching.
Hypothetical Data and QSAR Model:
The following interactive table presents hypothetical data for a QSAR study on the alkaline hydrolysis of a series of substituted methyl picolinates. The activity is expressed as log(k_OH_). The molecular descriptors are hypothetical values chosen for illustrative purposes.
From this hypothetical data, a multiple linear regression analysis could yield a QSAR equation similar to this:
log(k_OH_) = c₀ + c₁σ + c₂E_s_ + c₃q_C_
Where:
log(k_OH_) is the predicted rate of hydrolysis.
σ is the Hammett constant.
E_s_ is the Taft steric parameter.
q_C_ is the partial charge on the carbonyl carbon.
c₀, c₁, c₂, and c₃ are regression coefficients determined by the statistical analysis.
A positive coefficient for σ and q_C_ would indicate that electron-withdrawing groups, which increase the positive charge on the carbonyl carbon, accelerate the hydrolysis. A positive coefficient for E_s_ would suggest that less bulky substituents lead to a faster reaction rate.
Research Findings from Related Systems
Furthermore, structure-reactivity relationships have been established for the reaction of OH radicals with pyridine and its substituted derivatives. oberlin.edu In this study, a model was constructed that accurately parametrized the reaction rate constants based on the type and position of the substituents on the pyridine ring. oberlin.edu Such research demonstrates the feasibility and utility of QSAR/QSRR approaches in predicting the chemical reactivity of heterocyclic compounds.
The application of such validated models could allow for the in silico prediction of the chemical stability and reactivity of new, unsynthesized picolinate derivatives, thereby accelerating the design and discovery of molecules with specific chemical properties.
Environmental Fate and Degradation Pathways
Chemical Degradation in Various Environmental Matrices
The chemical degradation of Methyl 3-chloro-5-methylpicolinate involves several key pathways, including hydrolysis, photolysis, oxidation, and reduction, which are influenced by environmental conditions such as pH, sunlight, and the presence of reactive chemical species.
Hydrolysis: The ester linkage in this compound is a primary site for hydrolytic cleavage. This reaction involves the breaking of the ester bond by water, leading to the formation of 3-chloro-5-methylpicolinic acid and methanol (B129727). The rate of hydrolysis is significantly influenced by pH. Generally, ester hydrolysis can be catalyzed by both acids and bases. Under acidic conditions, the reaction is typically slow, while under alkaline conditions, it is considerably faster. Divalent metal ions present in the environment can also catalyze the hydrolysis of picolinate (B1231196) esters. acs.org The hydrolysis of the methyl ester can be driven to completion by the removal of the methanol product. google.com
Photolysis: As a pyridine (B92270) derivative, this compound is expected to undergo photolysis, or degradation by sunlight. Pyridine and its derivatives are known to be susceptible to photochemical degradation in both the vapor phase and in aqueous solutions. researchgate.net The presence of a chloro substituent on the pyridine ring may influence the rate and products of photolysis. For instance, vapor-phase 2-chloropyridine (B119429) is degraded in the atmosphere by reaction with photochemically-produced hydroxyl radicals. nih.gov The photolytic degradation of pyridine can be accelerated in the presence of photosensitizers or catalysts like zinc oxide (ZnO) or titanium dioxide (TiO2). espublisher.com The main product from the UV photolysis of pyridine has been identified as succinic acid. nih.gov
Oxidation: The pyridine ring and the methyl group of this compound are potential sites for oxidative degradation. In the environment, oxidation can be initiated by reactive oxygen species such as hydroxyl radicals. The methyl group can be oxidized to a hydroxymethyl group and subsequently to a carboxylic acid. The pyridine ring itself can also be hydroxylated. nih.gov
Reduction: Reductive transformations of chlorinated aromatic compounds can occur under anaerobic conditions. For this compound, this could involve reductive dechlorination, where the chlorine atom is replaced by a hydrogen atom. This process would yield Methyl 5-methylpicolinate. The degradation of some substituted pyridines is thought to occur through novel mechanisms that may involve initial reductive steps. tandfonline.com
Abiotic Degradation Mechanisms
Abiotic degradation refers to the breakdown of a chemical by non-biological processes. For this compound, the primary abiotic degradation mechanisms are hydrolysis and photolysis, as discussed above. The interplay of these processes will largely determine the compound's persistence in the environment in the absence of microbial activity. The rate and extent of abiotic degradation are highly dependent on environmental factors such as temperature, pH, and the intensity of solar radiation. plos.org The abiotic degradation of chlorinated compounds can be influenced by the presence of certain minerals and dissolved metals in soil and water. ehs-support.com
Microbial Degradation and Biotransformation Pathways (excluding toxicity)
Microorganisms play a crucial role in the degradation of organic compounds in the environment. The structure of this compound, with its pyridine ring, chloro- and methyl-substituents, and ester linkage, presents several potential points of microbial attack.
The microbial degradation of this compound is expected to proceed through a series of metabolic steps, leading to the formation of various intermediate compounds. Based on the degradation pathways of similar compounds, the following metabolites can be anticipated:
3-chloro-5-methylpicolinic acid: This would be the initial product of the hydrolysis of the methyl ester group, a common first step in the microbial degradation of ester-containing compounds. nih.govmdpi.com
Hydroxylated derivatives: Microorganisms can introduce hydroxyl groups onto the pyridine ring or the methyl group. nih.gov For example, hydroxylation of the methyl group would yield Methyl 3-chloro-5-(hydroxymethyl)picolinate.
Dechlorinated products: Under anaerobic conditions, microbial reductive dechlorination could lead to the formation of Methyl 5-methylpicolinate.
Ring cleavage products: Following initial transformations, the pyridine ring can be cleaved by microbial enzymes, leading to the formation of smaller, aliphatic compounds that can then be utilized by microorganisms for energy and growth.
Table 1: Potential Microbial Metabolites of this compound
| Metabolite Name | Formation Pathway |
| 3-chloro-5-methylpicolinic acid | Hydrolysis of the methyl ester |
| Methyl 3-chloro-5-(hydroxymethyl)picolinate | Oxidation of the methyl group |
| Methyl 5-methylpicolinate | Reductive dechlorination |
| Ring cleavage products | Enzymatic cleavage of the pyridine ring |
The microbial breakdown of this compound is mediated by specific enzymes. Key enzymatic processes likely include:
Esterases/Hydrolases: These enzymes catalyze the hydrolysis of the ester bond, which is often the initial step in the degradation of ester-containing xenobiotics. nih.govgoogle.com The activity of these enzymes can be influenced by the structure of the ester. semanticscholar.org
Monooxygenases and Dioxygenases: These enzymes are crucial for the initial attack on the pyridine ring and the oxidation of the methyl group. nih.gov They incorporate one or two atoms of molecular oxygen into the substrate, respectively. The initial hydroxylation in the biodegradation of many pyridines is notable for incorporating oxygen derived from water. tandfonline.com
Dehalogenases: These enzymes are responsible for the removal of the chlorine atom from the pyridine ring, a critical step in the detoxification and further degradation of the molecule.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Methodologies
The development of efficient and sustainable synthetic routes is paramount for the broader availability and application of methyl 3-chloro-5-methylpicolinate. While classical methods for pyridine (B92270) synthesis exist, future research will likely focus on more advanced and greener alternatives.
One promising avenue is the application of multicomponent reactions (MCRs) . MCRs, which involve the one-pot combination of three or more reactants, are renowned for their efficiency in generating complex heterocyclic molecules. acs.org Research into designing an MCR that directly assembles the this compound core from simple, readily available starting materials could significantly streamline its production.
Furthermore, the exploration of novel heterogeneous catalysts presents a significant opportunity. For instance, the use of metal-organic frameworks (MOFs) like UiO-66(Zr)-N(CH2PO3H2)2 has been shown to be effective in the synthesis of other picolinate (B1231196) derivatives. researchgate.netrsc.org Future studies could focus on designing and tailoring similar nanoporous catalysts to achieve high yields and selectivity for this compound, with the added benefits of catalyst recyclability and milder reaction conditions. researchgate.net
Another innovative approach involves the remodeling of other heterocyclic skeletons . Recent studies have demonstrated the synthesis of substituted pyridines by cleaving and rearranging (aza)indole or benzofuran (B130515) frameworks. nih.gov Adapting this methodology to produce this compound could provide a novel and powerful synthetic strategy.
| Synthetic Approach | Potential Advantages | Relevant Research Areas |
| Multicomponent Reactions | High atom economy, operational simplicity, rapid access to complexity. acs.org | Design of novel MCRs, screening of catalysts. |
| Heterogeneous Catalysis | Catalyst reusability, milder reaction conditions, improved sustainability. researchgate.net | Development of tailored MOFs and other solid-supported catalysts. numberanalytics.com |
| Heterocyclic Remodeling | Access from alternative starting materials, novel disconnection strategies. nih.gov | Exploration of new ring-cleavage and rearrangement reactions. |
Development of Advanced Catalytic Applications
The structural features of this compound, particularly the pyridine nitrogen and the chloro-substituent, suggest its potential utility in catalysis. The pyridine moiety is a well-known ligand in coordination chemistry and can be incorporated into various catalytic systems. unimi.it
Future research could explore the use of this compound as a ligand in transition metal catalysis . numberanalytics.combcrcp.ac.in The electronic properties of the pyridine ring, modulated by the chloro and methyl groups, could influence the activity and selectivity of metal centers in reactions such as cross-coupling, hydrogenation, or oxidation. The development of palladium catalysts with improved activity and selectivity continues to expand the scope of these reactions for pyridine derivatives. numberanalytics.com
| Catalytic Application | Potential Role of this compound | Future Research Focus |
| Transition Metal Catalysis | As a ligand to tune catalyst performance. numberanalytics.comunimi.it | Synthesis of novel metal complexes and testing their catalytic activity. |
| Organocatalysis | As a base or hydrogen-bond donor catalyst. acs.org | Design of reactions catalyzed by the title compound or its derivatives. |
| Photocatalysis | As a precursor to pyridyl radicals in photoredox reactions. nih.gov | Investigating its role in light-driven chemical transformations. |
Integration with Flow Chemistry and Automation in Synthesis
To enhance the efficiency, safety, and scalability of synthesizing this compound and its derivatives, the integration of flow chemistry and automation is a critical future direction. syrris.comrsc.org
Automated flow chemistry systems offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and yields. syrris.com These systems are particularly well-suited for reaction optimization, allowing for rapid screening of conditions to find the optimal synthetic route. rsc.org Furthermore, flow chemistry enables the use of hazardous reagents and intermediates with enhanced safety due to the small reaction volumes. acs.org
In-depth Mechanistic Understanding of Complex Reactions
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. The interplay between the chloro, methyl, and ester groups on the electron-deficient pyridine ring can lead to complex reactivity.
Future research should employ a combination of experimental and computational methods to elucidate these mechanisms. For instance, in photocatalytic reactions , it is important to understand the formation and reactivity of pyridyl radical intermediates. nih.gov Studies have shown that the single-electron reduction of halopyridines can generate these radicals, which then participate in various bond-forming reactions. nih.gov
Similarly, for cross-coupling reactions , a deeper understanding of the oxidative addition step is needed. The regioselectivity of these reactions in polyhalogenated heterocycles is not always straightforward and depends on factors like the distortion energy of the carbon-halogen bond and electronic interactions with the catalyst. baranlab.org Computational studies can provide valuable insights into these transition states and reaction pathways. chemrxiv.org
Expanding the Scope of Derivative Synthesis for Specialized Applications
The this compound core is a versatile starting point for the synthesis of a wide array of derivatives with tailored properties for specialized applications. nih.gov
In medicinal chemistry , picolinic acid derivatives are important components of many biologically active molecules. nih.govgoogle.comgoogle.com Future work could focus on modifying the core structure—for example, by replacing the chloro group via cross-coupling reactions or converting the ester to an amide—to generate novel compounds for drug discovery programs. The synthesis of analogs of bioactive pyridines is a promising application. nih.gov
In materials science , picolinate-based ligands are used to construct coordination polymers and metal-organic frameworks (MOFs) with interesting luminescent and sensing properties. nih.gov Derivatives of this compound could be designed as building blocks for new materials with applications in areas such as chemical sensing, gas storage, or catalysis. The synthesis of robust lanthanoid picolinate-based coordination polymers has shown promise for the selective detection of nitroaromatic compounds and metal ions. nih.gov
The synthesis of amides from picolinic acid has also garnered interest for potential applications in molecular devices. nih.gov
| Application Area | Potential Derivatives | Research Goal |
| Medicinal Chemistry | Amides, bioconjugates, analogs of known drugs. nih.govnih.gov | Discovery of new therapeutic agents. google.comgoogle.com |
| Materials Science | Ditopic ligands for MOFs, coordination polymers. nih.gov | Development of new functional materials for sensing and catalysis. nih.gov |
| Coordination Chemistry | Novel ligands for metal ion complexation. nih.govnih.gov | Creation of complexes with unique structural and electronic properties. nih.gov |
Advanced Computational Design and Prediction of Chemical Behavior
Computational chemistry is a powerful tool for accelerating research and development by predicting the properties and reactivity of molecules before they are synthesized in the lab. nih.gov
Density Functional Theory (DFT) can be employed to study the electronic structure, stability, and reactivity of this compound and its derivatives. nih.govresearchgate.net For example, DFT calculations can predict parameters such as molecular orbital energies (HOMO-LUMO gap), which correlate with chemical reactivity and stability. researchgate.net This information can guide the design of new synthetic targets with desired electronic properties.
Computational methods can also be used to predict the physicochemical properties and biological activity of novel derivatives. researchgate.net In silico tools can assess pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and potential toxicity, which is invaluable in the early stages of drug design. researchgate.net Furthermore, molecular docking studies can predict the binding affinity of derivatives to biological targets like enzymes, helping to prioritize compounds for synthesis and biological testing. researchgate.netresearchgate.net These computational approaches, when integrated with experimental work, can significantly streamline the discovery and development of new molecules based on the this compound scaffold. researchgate.net
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
